molecular formula C17H15NO5 B2905899 N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide CAS No. 338404-99-2

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide

Cat. No.: B2905899
CAS No.: 338404-99-2
M. Wt: 313.309
InChI Key: COOWCKMCVIJLLJ-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a tetrahydrochromen-dione core linked to a methoxybenzenecarboxamide group, making it a valuable scaffold for the development of novel pharmacologically active agents. Researchers are investigating this compound for its potential as a key intermediate in the synthesis of more complex molecules and for its putative biological activities. Its mechanism of action and specific molecular targets are areas of active scientific inquiry, with preliminary studies suggesting potential applications in the modulation of enzymatic pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound's applications and properties.

Properties

IUPAC Name

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-11-7-5-10(6-8-11)16(20)18-13-9-12-14(19)3-2-4-15(12)23-17(13)21/h5-9H,2-4H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOWCKMCVIJLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the chromenyl intermediate: This step involves the cyclization of a suitable precursor to form the chromenyl ring structure.

    Introduction of the methoxybenzenecarboxamide group: This step involves the reaction of the chromenyl intermediate with 4-methoxybenzenecarboxylic acid or its derivatives under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. This can lead to changes in cellular signaling pathways, gene expression, and metabolic activities, ultimately resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Derivatives with Varied 2-Position Substituents

Evidence from synthetic studies highlights two closely related chromene derivatives:

  • 2-Ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one: This derivative replaces the 5,6,7,8-tetrahydro-2H-chromene core with a pyrimidinone-fused chromene system. The ethoxy group at position 2 introduces steric hindrance, reducing rotational freedom compared to the dioxo groups in the target compound.
  • 2-Hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one: The hydrazinyl group at position 2 enhances nucleophilicity, enabling reactivity with carbonyl compounds. In contrast, the dioxo groups in the target compound render it electrophilic at the ketone positions, making it susceptible to nucleophilic attack. This divergence in reactivity highlights the tunability of chromene derivatives for specific synthetic pathways .

Key Structural and Functional Differences:

Feature Target Compound 2-Ethoxy Derivative 2-Hydrazinyl Derivative
Core Structure 5,6,7,8-Tetrahydro-2H-chromene with 2,5-dioxo groups Pyrimidinone-fused chromene Pyrimidinone-fused chromene
2-Position Substituent Dioxo groups (electrophilic) Ethoxy (steric, lipophilic) Hydrazinyl (nucleophilic)
3-Position Substituent 4-Methoxybenzenecarboxamide (H-bond donor/acceptor) Phenyl Phenyl
Synthetic Route One-pot, three-step procedure Multi-step nucleophilic substitution Multi-step condensation

Methoxy-Substituted Aromatic Compounds

The 4-methoxybenzenecarboxamide group in the target compound shares functional similarities with methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (). Both compounds utilize a methoxy-substituted aromatic ring, but the triazine-based compound incorporates additional electrophilic sites (bromo and formyl groups). The triazine core enables π-stacking interactions and cross-coupling reactivity, whereas the chromene system in the target compound favors planar stacking and keto-enol tautomerism. The methoxy group in both compounds enhances solubility in organic solvents, but the triazine derivative’s bromo substituent introduces steric and electronic challenges for further functionalization .

Electronic and Solubility Comparison:

  • Target Compound: The methoxy group donates electron density via resonance, activating the benzene ring toward electrophilic substitution. The amide group contributes to polar interactions, making the compound moderately soluble in DMSO and methanol.
  • Triazine Derivative : The electron-withdrawing triazine core counterbalances the methoxy group’s donating effects, creating a polarized system. The bromo and formyl groups further reduce solubility in aqueous media compared to the target compound .

Biological Activity

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core fused with a methoxy-substituted benzamide group. This unique structure contributes to its potential pharmacological properties.

PropertyValue
IUPAC Name This compound
CAS Number 5026-38-0
Molecular Formula C17H15NO5
Molecular Weight 299.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and oxidative stress .
  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells. For instance, studies have shown that it can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Antioxidant Activity : The presence of the chromene structure is linked to antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells .

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines:

  • Cell Lines Tested :
    • Breast cancer (MDAMB231)
    • Cervical cancer (HeLa)
    • Liver cancer (HepG2)

The compound demonstrated IC50 values ranging from 34.98 µM to 667.35 µM against these cell lines. Notably, it showed higher sensitivity towards MDAMB231 cells .

Anti-inflammatory Activity

The anti-inflammatory effects are mediated through the inhibition of COX and LOX enzymes. This activity is crucial for developing therapeutics aimed at treating inflammatory diseases .

Antioxidant Activity

The compound's antioxidant properties contribute to its overall biological profile by protecting cells from oxidative stress and related damage .

Case Studies

  • Study on Apoptosis Induction : In vitro studies showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in MDAMB231 cells. This was associated with mitochondrial membrane potential disruption and activation of caspase pathways .
  • Comparative Analysis with Other Compounds : When compared to other chromene derivatives like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7,7-dimethyl derivatives, this compound exhibited distinct biological activities due to its unique substituents and structural features .

Q & A

Q. How can machine learning algorithms predict synthetic yields or side reactions for this compound?

  • Methodological Answer : Train models on historical reaction data (solvent, catalyst, temperature) to predict outcomes. For example, random forest algorithms classify successful reactions based on descriptor sets (e.g., solvent polarity index, catalyst loading). Active learning loops iteratively refine predictions with new experimental data .

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